Regioisomeric LogP Differentiation: 3-Tetrazol-1-yl vs. 4-Tetrazol-1-yl Phenyl Substitution
The target compound, bearing the tetrazole at the 3-position (meta) of the central aniline ring, exhibits a computed partition coefficient (LogP) of approximately 1.38 . Its direct regioisomer, 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide — identical in molecular formula and molecular weight — has a computed LogP of 2.17 . This represents a LogP difference of approximately 0.8 log units, meaning the 4-tetrazol regioisomer is roughly 6-fold more lipophilic, which can substantially alter membrane permeability, plasma protein binding, and tissue distribution.
| Evidence Dimension | Partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP ≈ 1.38 (3-tetrazol-1-yl regioisomer) |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide: LogP = 2.17 |
| Quantified Difference | ΔLogP ≈ 0.79 (target less lipophilic by ~6-fold) |
| Conditions | Computed LogP values from vendor physicochemical property databases (Evitachem/ChemDiv); same computational method not confirmed across sources |
Why This Matters
A LogP difference of 0.8 can translate into significantly different oral absorption and CNS penetration profiles, making the two regioisomers non-substitutable for in vivo pharmacological studies.
